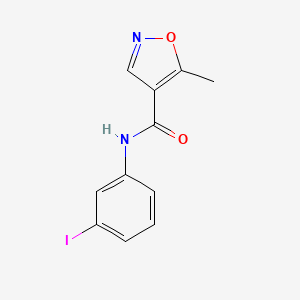

N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

CAS No. |

61643-44-5 |

|---|---|

Molecular Formula |

C11H9IN2O2 |

Molecular Weight |

328.11 g/mol |

IUPAC Name |

N-(3-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H9IN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15) |

InChI Key |

MXZYTNVZQIFBQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-5-methylisoxazole-4-carboxamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Carboxamide Formation: The carboxamide group can be

Biological Activity

N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its role in various biological activities. The presence of the iodine atom in the phenyl group enhances its reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 318.11 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. While specific targets for this compound are still under investigation, preliminary studies suggest potential activity against cancer cell lines and microbial pathogens.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. In vitro assays have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on ovarian cancer cells (OVCAR-3) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting potent anticancer effects. The study utilized a colorimetric assay to measure cell viability after exposure to varying concentrations of the compound over 48 hours .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at MIC values comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been studied for its potential as a pharmaceutical agent:

-

Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against lung adenocarcinoma (A549) cells, with studies demonstrating reduced cell viability at specific concentrations .

Study Cell Line Concentration (µM) Effect Study A A549 100 Significant cytotoxicity observed Study B MCF-7 50 Comparable efficacy to standard treatments - Antimicrobial Properties : The compound has shown effectiveness against multidrug-resistant strains of bacteria. Its mechanism is hypothesized to involve interference with bacterial protein synthesis, similar to other oxazolidinone antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Variations in substituents on the oxazole ring significantly affect biological activity.

- Electron-withdrawing groups generally enhance anticancer activity compared to unsubstituted derivatives .

Case Study 1: Anticancer Efficacy

In a study evaluating various oxazole derivatives, this compound was tested against A549 cells:

- Results : The compound exhibited a dose-dependent reduction in cell viability, indicating strong anticancer potential.

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA):

- Findings : The minimum inhibitory concentration (MIC) was determined to be low, suggesting that even at minimal doses, the compound effectively inhibits bacterial growth .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences Among Analogues

Key Observations:

- Halogen vs. Non-Halogen Substituents: Iodine’s large atomic radius and polarizability enhance hydrophobic interactions in binding pockets compared to smaller halogens (F, Cl) or methyl groups .

- Positional Effects : Meta-substituted derivatives (e.g., 3-I, 3-CF₃) generally exhibit higher activity than ortho- or para-substituted analogs, likely due to optimal steric alignment .

Pharmacological Activity

- N-(3-Iodophenyl) Derivatives : In related maleimide systems, the 3-iodo substitution (compound 27) demonstrated superior inhibition (IC₅₀ = 2.24 µM) compared to chloro- or bromo-substituted analogs (IC₅₀ = 2.54–7.24 µM), highlighting iodine’s efficacy in enhancing target binding .

- Immunomodulatory Analogs: Leflunomide analogs (e.g., N-(2,4-difluorophenyl) and N-(2,6-dichlorophenyl) derivatives) show potent activity in rheumatoid arthritis models, but their efficacy relative to the 3-iodo compound remains unexplored .

Conformational and Crystallographic Analysis

- Dihedral Angles: The dihedral angle between the isoxazole and phenyl rings influences molecular conformation. For example, N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits a 59.10° angle, facilitating hydrogen bonding (N–H⋯O) and π-π stacking .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via a two-step process: (1) formation of the oxazole ring through cyclization of α-haloketones and amides under acidic/basic conditions, followed by (2) acylation of the iodophenyl amine with 5-methyl-1,2-oxazole-4-carbonyl chloride. Optimization includes using acetonitrile as a solvent for improved solubility and reaction efficiency, maintaining temperatures between 20–25°C to minimize side reactions, and purifying via recrystallization from methylbenzene to achieve >78% yield .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves molecular geometry, dihedral angles (e.g., planarity between oxazole and iodophenyl rings), and hydrogen-bonding networks (e.g., O—H⋯N and N—H⋯O interactions). Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction for high-resolution data .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding affinities for this compound in target interaction studies?

- Methodology : If docking scores (e.g., using AutoDock Vina) conflict with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results:

Re-evaluate docking parameters (e.g., grid box size, flexibility of binding pockets).

Validate binding modes via molecular dynamics (MD) simulations to assess stability.

Perform alanine scanning mutagenesis on predicted binding residues to confirm critical interactions .

Q. What strategies are recommended for analyzing the hydrogen-bonding network and its impact on the crystal packing of this compound?

- Methodology :

- Use Mercury software to visualize hydrogen bonds (e.g., O—H⋯N, N—H⋯O) and calculate graph-set notations (e.g., R₄⁴(16) motifs).

- Compare thermal displacement parameters (U_eq) to assess rigidity of hydrogen-bonded regions.

- Evaluate packing efficiency via PLATON void analysis, noting how iodine’s van der Waals radius influences lattice stability .

Q. How does the presence of the iodine substituent influence the compound’s electronic structure and reactivity compared to halogenated analogs?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare electrostatic potential maps, HOMO-LUMO gaps, and Mulliken charges with chloro/fluoro analogs.

- Experimentally assess reactivity via Suzuki-Miyaura cross-coupling: iodine’s lower electronegativity (vs. Cl/F) enhances oxidative addition with palladium catalysts, enabling selective derivatization .

Q. What experimental approaches are suitable for investigating the immunomodulatory potential of this compound, leveraging structural insights from leflunomide analogs?

- Methodology :

Conduct in vitro T-cell proliferation assays using concanavalin A-stimulated splenocytes.

Compare IC₅₀ values with leflunomide (reference IC₅₀ = 10–50 nM) to assess potency.

Use SCXRD to correlate substituent effects (e.g., iodine’s steric bulk vs. trifluoromethyl in leflunomide) with dihydroorotate dehydrogenase (DHODH) inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding bond lengths or torsion angles in related oxazole derivatives?

- Methodology :

Cross-validate with high-resolution datasets (e.g., synchrotron radiation, resolution ≤ 0.8 Å).

Apply Hirshfeld surface analysis to identify intermolecular interactions distorting bond lengths.

Re-refine structures using SHELXL with restraints for disordered regions (e.g., methyl group rotamers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.